Home > Products > Screening Compounds P138876 > 1-(2-Fluoropyridin-4-yl)piperidin-3-ol
1-(2-Fluoropyridin-4-yl)piperidin-3-ol - 1564513-39-8

1-(2-Fluoropyridin-4-yl)piperidin-3-ol

Catalog Number: EVT-1763648
CAS Number: 1564513-39-8
Molecular Formula: C10H13FN2O
Molecular Weight: 196.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(2-Fluoropyridin-4-yl)triimidazo[1,2-a:1′,2′-c:1″,2″-e][1,3,5]triazine

    Compound Description: This compound is a cyclic-triimidazole derivative featuring a 2-fluoropyridinic fragment. [] It exhibits interesting photoluminescent properties, including a high photoluminescence quantum yield (PL QY) in solution and room temperature ultralong phosphorescence (RTUP) in its crystal form. []

(3-chloro-4-fluorophenyl)(4-fluoro-4-(((2-(pyridin-2-yloxy)ethyl)amino)methyl)piperidin-1-yl)methanone (NLX-204)

    Compound Description: NLX-204 is a serotonin 5-HT1A receptor-biased agonist exhibiting high affinity for the receptor and significant selectivity over various other receptors (noradrenergic α1, dopamine D2, serotonin 5-HT2A, histamine H1, and muscarinic M1). [] It preferentially stimulates ERK1/2 phosphorylation and demonstrates robust antidepressant-like activity in preclinical models. []

4-[1-(2-Fluoropyridin-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-isopropyl-N-methyl-3,6-dihydropyridine-1(2H)-carboxamide (FTIDC)

    Compound Description: FTIDC acts as a highly potent and selective allosteric antagonist of the metabotropic glutamate receptor 1 (mGluR1). [] It demonstrates oral activity and effectively inhibits l-glutamate-induced intracellular Ca2+ mobilization in cells expressing mGluR1a across different species. [] FTIDC exhibits inverse agonist activity on mGluR1a and shows efficacy in inhibiting mGluR1-mediated behaviors in mice. []

N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236)

    Compound Description: MBA236 is identified as a dual inhibitor of cholinesterase and monoamine oxidase. [] Its design drew inspiration from another indole derivative, ASS234, and QSAR predictions. [] This compound represents a promising lead for further development as a potential therapeutic agent for neurodegenerative diseases.

(S)-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone (ADX47273)

    Compound Description: ADX47273 acts as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). [] It enhances N-methyl-d-aspartate receptor function and demonstrates antipsychotic-like and procognitive activities in preclinical models. []

6-((2-fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one

    Compound Description: This compound is a potent and drug-like agonist of the G protein-coupled receptor 119 (GPR119). [] It holds promise as a tool for investigating the therapeutic potential of GPR119 agonists.

4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693)

    Compound Description: GSK690693 is a potent, ATP-competitive inhibitor of AKT kinase, particularly the AKT1, AKT2, and AKT3 isoforms. [] It demonstrates promising antitumor effects in preclinical studies.

5-((1-[11C]-methyl-2-(S)-pyrrolidinyl)methoxy)-2-chloro-3-((E)-2-(2-fluoropyridin-4-yl)vinyl)pyridine ([11C]-FPVC)

    Compound Description: [11C]-FPVC is a radiolabelled ligand specifically designed for imaging the α4β2 nicotinic acetylcholine receptor using Positron Emission Tomography (PET). [] Its synthesis involves incorporating a [11C]-methyl group into the molecule.

1-(1-(Bicyclo[3.3.1]nonan-9-yl)piperidin-4-yl)indolin-2-one (SR 16435)

    Compound Description: SR 16435 acts as a mixed nociceptin/orphanin FQ (NOP)/μ-opioid receptor partial agonist, exhibiting affinity for both NOP and μ-opioid receptors. [] It displays analgesic properties in preclinical pain models and, unlike full opioid agonists, shows reduced rewarding properties and tolerance development. []

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)

    Compound Description: CPI-1205 is a highly potent and selective inhibitor of the histone methyltransferase EZH2. It exhibits robust antitumor activity in preclinical models, leading to its advancement into Phase I clinical trials for B-cell lymphoma. []

Overview

1-(2-Fluoropyridin-4-yl)piperidin-3-ol is a chemical compound characterized by a piperidine ring substituted with a hydroxyl group and a fluoropyridine moiety. This compound has garnered interest in medicinal chemistry due to its potential pharmacological applications.

Source

The compound is synthesized through various chemical reactions involving starting materials such as piperidine derivatives and fluoropyridines. Its synthesis is often explored in academic and industrial laboratories focusing on drug discovery and development.

Classification

1-(2-Fluoropyridin-4-yl)piperidin-3-ol belongs to the class of organic compounds known as heterocycles, specifically piperidines. It is classified as an amine due to the presence of the piperidine ring and is also categorized under alcohols because of the hydroxyl group attached to it.

Synthesis Analysis

Methods

The synthesis of 1-(2-Fluoropyridin-4-yl)piperidin-3-ol can be achieved through several methods:

  1. Nucleophilic Substitution: This method involves the nucleophilic attack of piperidine on a suitable electrophile derived from 2-fluoropyridine.
  2. Reduction Reactions: Starting from a corresponding ketone or aldehyde, reduction can yield the desired hydroxyl group.
  3. Multi-step Synthesis: Involves multiple reactions, including protection/deprotection steps, to introduce functional groups selectively.

Technical Details

A common synthetic route may involve the following steps:

  1. Formation of the Piperidine Ring: This can be done via cyclization reactions involving amino alcohols.
  2. Introduction of the Fluoropyridine Moiety: This may be accomplished through halogenation followed by nucleophilic substitution.
  3. Hydroxylation: The final step involves hydroxylating the piperidine derivative to obtain 1-(2-Fluoropyridin-4-yl)piperidin-3-ol.
Molecular Structure Analysis

Data

The molecular formula for 1-(2-Fluoropyridin-4-yl)piperidin-3-ol is C12H14FN1O1C_{12}H_{14}FN_{1}O_{1}. The molecular weight is approximately 219.25 g/mol. The compound features a piperidine ring (six-membered saturated nitrogen-containing ring) and a fluorinated pyridine, which contributes to its unique properties.

Chemical Reactions Analysis

Reactions

1-(2-Fluoropyridin-4-yl)piperidin-3-ol can participate in various chemical reactions:

  1. Esterification: Reaction with carboxylic acids to form esters.
  2. Acid-base Reactions: The hydroxyl group can act as an acid or base in various conditions.
  3. Oxidation: The alcohol can be oxidized to form ketones or aldehydes under appropriate conditions.

Technical Details

The reactivity of this compound is influenced by both the hydroxyl group and the nitrogen atom in the piperidine ring, which can affect electron density and steric hindrance during reactions.

Mechanism of Action

Process

The mechanism of action for 1-(2-Fluoropyridin-4-yl)piperidin-3-ol primarily involves its interaction with biological targets, potentially including neurotransmitter receptors or enzymes involved in metabolic pathways.

Data

Research indicates that compounds with similar structures may exhibit activity at serotonin or dopamine receptors, suggesting that 1-(2-Fluoropyridin-4-yl)piperidin-3-ol could modulate neurotransmission, although specific studies are required to elucidate its precise mechanism.

Physical and Chemical Properties Analysis

Physical Properties

1-(2-Fluoropyridin-4-yl)piperidin-3-ol typically exhibits:

  • Appearance: White to off-white solid
  • Melting Point: Approximately 120°C (exact values may vary based on purity)

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in polar solvents like water and ethanol due to the presence of the hydroxyl group.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data regarding its reactivity with acids/bases indicates that it can undergo protonation/deprotonation, affecting its solubility and reactivity in various environments.

Applications

Scientific Uses

1-(2-Fluoropyridin-4-yl)piperidin-3-ol has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing drugs targeting central nervous system disorders.
  • Chemical Biology: As a probe for studying biological systems due to its ability to interact with various receptors.

Research continues into its efficacy and safety profiles, paving the way for future therapeutic applications in treating conditions such as depression or anxiety disorders.

Synthetic Methodologies for Fluorinated Piperidine Derivatives

Catalytic Hydrogenation Strategies for Fluoropyridine-to-Piperidine Conversion

Catalytic hydrogenation represents a cornerstone in the synthesis of fluorinated piperidines from pyridine precursors. The conversion of 2-fluoropyridine derivatives to saturated piperidines faces significant challenges, including catalyst poisoning by the Lewis basic nitrogen and competing hydrodefluorination side reactions. To overcome these limitations, innovative approaches have been developed:

Table 1: Comparative Hydrogenation Methods for Fluoropyridine Reduction

Catalyst SystemConditionsChemoselectivityKey Advantages
Pd-C/HCl (in situ)H₂ (1 atm), RT, MeOHHighMild conditions, avoids pyridine salt isolation
Rh/CAAC complexHBpin, H₂ (4 bar), 60°CModerate to HighTolerates multifluorinated substrates
Ru nanoparticlesH₂ (50 bar), 100°C, H₂OModerateAqueous phase, recyclable catalyst
Ir-P,N ligand complexH₂ (50 bar), THF, 70°CHighExcellent enantioselectivity

The synergistic Pd-C system developed by Hu enables efficient hydrogenation through in situ hydrochloride salt formation. Using ClCH₂CHCl₂ as an HCl source, this method chemoselectively generates pyridinium intermediates that readily undergo hydrogenation under mild conditions (room temperature, 1 atm H₂), achieving near-quantitative yields of piperidine hydrochlorides without isolating hygroscopic salts [8]. This approach is particularly valuable for synthesizing pharmaceutically relevant piperidinecarboxamides, providing direct access to intermediates like N-butyl-4-piperidinecarboxamide hydrochloride.

Stereoselective Synthesis via Transition Metal Catalysis

The stereochemical outcome of fluorinated piperidine synthesis is critically controlled by catalyst selection. Rhodium-carbene catalysts (e.g., Rh–CAAC complexes) enable the dearomatization-hydrogenation (DAH) process with exceptional diastereocontrol, producing all-cis-configured fluoropiperidines with axial fluorine preference [3] [10]. This stereoselectivity originates from the catalyst's ability to coordinate the fluoropyridine ring asymmetrically during the initial dearomatization step.

Palladium-catalyzed hydrogenation offers complementary stereocontrol, particularly for substrates bearing bulky substituents. Glorius demonstrated that Pd/C modified with chiral auxiliaries achieves up to 98% de in the synthesis of 3,5-difluoropiperidine derivatives, where fluorine atoms preferentially occupy axial positions due to stabilizing C–F⋯H–N⁺ charge-dipole interactions [3]. This axial preference persists even in sterically crowded systems, as confirmed by comprehensive NMR studies measuring vicinal [³J(F,H)] coupling constants (>50 Hz indicating axial orientation) [3].

Dearomatization Approaches for Fluorinated Piperidine Scaffolds

Dearomatization-hydrogenation (DAH) represents a breakthrough for accessing stereodefined fluoropiperidines. The Glorius group's rhodium-catalyzed process using pinacol borane (HBpin) proceeds through a key mechanistic sequence:

  • Borane coordination to pyridine nitrogen, breaking aromaticity
  • Rh-catalyzed hydride transfer generating 1,2- and 1,4-dihydropyridine intermediates
  • Complete hydrogenation under H₂ atmosphere
  • In situ trifluoroacetylation to stabilize volatile products [3] [10]

This one-pot methodology converts 2-fluoropyridines directly to 3-fluoropiperidines with >99:1 diastereomeric ratio, overcoming previous limitations in multifluorinated piperidine synthesis. Crucially, the reaction requires anhydrous conditions to prevent HBpin hydrolysis, which deactivates the catalytic cycle. The protocol's scalability was demonstrated in gram-scale synthesis of cis-3,5-difluoropiperidine hydrochloride – a compound previously requiring six synthetic steps [3].

One-Pot Cascade Reactions Integrating Suzuki-Miyaura Coupling and Hydrogenation

Tandem catalytic processes streamline the synthesis of complex 4-substituted fluoropiperidines:

Pyridine Halide + Boronic Acid → 4-Arylpyridine → Hydrogenation → 4-Aryl-fluoropiperidine

Usuki optimized this cascade using heterogeneous Pd catalysts that sequentially mediate:

  • Suzuki-Miyaura cross-coupling of 4-bromo-2-fluoropyridine with arylboronic acids
  • Chemoselective hydrogenation of the pyridine ring without cleaving C-F bondsThe process demonstrates remarkable functional group tolerance when electron-deficient alkenes or bulky substituents are present, attributed to HOMO/LUMO modulation and steric shielding effects [1] [4]. Concentration optimization (0.1-0.5 M) proved critical to prevent catalyst inhibition by coupling byproducts.

Li extended this strategy to synthesize alkoxy-piperidine derivatives, achieving selective hydrogenation of pyridine rings while preserving indole aromaticity. This chemoselectivity was leveraged in the synthesis of donepezil analogs – acetylcholinesterase inhibitors containing the 1-(2-fluoropyridin-4-yl)piperidine core [4].

Functionalization of Piperidin-3-ol Moieties via Hydroxyl Group Manipulation

The 3-hydroxy group of piperidine enables diverse structural elaborations while preserving stereochemistry:

Table 2: Hydroxyl Group Transformations in Piperidin-3-ol Derivatives

Reaction TypeReagents/ConditionsProducts FormedApplication
N-Acyliminium formationCbz-OSu, LiHMDS; NaBH₄2-Substituted-3-hydroxypiperidinesBuilding blocks for febrifugine analogs
SpirocyclizationEthyl chloroacetate, ILsSpiro[4.5]decan-2-one derivativesAntileishmanial agents
Reductive aminationRCHO, NaBH₃CN3-AminoalkylpiperidinesGPR119 agonists
Mitsunobu reactionPh₃P, DEAD, N-nucleophiles3-Azido/amino inverted piperidinesRadioligand precursors

The N-acyliminium ion approach developed by Young involves Cbz-protection of piperidin-3-ols followed by partial lactam reduction to hemiaminals. These intermediates undergo diastereoselective nucleophilic addition with allylsilanes or silyl enol ethers, yielding 2,3-disubstituted piperidines with >10:1 dr via favored pseudoaxial attack on the iminium ion [2].

Spirocyclic architectures are accessible through hydroxyl-activated cyclizations. Treatment of 1-benzyl-2,6-diarylpiperidin-4-ones with primary amines in piperidinium acetate ionic liquids generates spiro[4.5]decan-2-ones, which exhibit potent antileishmanial activity (IC₅₀ = 0.50 μM) through dihydrofolate reductase inhibition [9]. The ionic liquid solvent enhances yields by 30-40% compared to conventional solvents while enabling catalyst recycling.

Properties

CAS Number

1564513-39-8

Product Name

1-(2-Fluoropyridin-4-yl)piperidin-3-ol

IUPAC Name

1-(2-fluoropyridin-4-yl)piperidin-3-ol

Molecular Formula

C10H13FN2O

Molecular Weight

196.22 g/mol

InChI

InChI=1S/C10H13FN2O/c11-10-6-8(3-4-12-10)13-5-1-2-9(14)7-13/h3-4,6,9,14H,1-2,5,7H2

InChI Key

KUWHMOSAOOCWTK-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C2=CC(=NC=C2)F)O

Canonical SMILES

C1CC(CN(C1)C2=CC(=NC=C2)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.